molecular formula C5H10N2O3S B14569407 2-Imino-4-(methylsulfonimidoyl)butanoic acid CAS No. 61371-90-2

2-Imino-4-(methylsulfonimidoyl)butanoic acid

Cat. No.: B14569407
CAS No.: 61371-90-2
M. Wt: 178.21 g/mol
InChI Key: OWMVJXBSRLNHGM-UHFFFAOYSA-N
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Description

2-Imino-4-(methylsulfonimidoyl)butanoic acid, also known as methionine sulfoximine, is a non-proteinogenic amino acid. It is a derivative of methionine where the sulfur atom is bonded to an imino group and a methylsulfonimidoyl group. This compound is known for its role as an inhibitor of glutamine synthetase, an enzyme critical in the synthesis of glutamine from glutamate and ammonia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-(methylsulfonimidoyl)butanoic acid typically involves the oxidation of methionine. One common method includes the use of hydrogen peroxide in the presence of a catalyst to oxidize methionine to methionine sulfoximine . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the sulfoximine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-(methylsulfonimidoyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

Scientific Research Applications

2-Imino-4-(methylsulfonimidoyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Imino-4-(methylsulfonimidoyl)butanoic acid involves the inhibition of glutamine synthetase. The compound is phosphorylated by the enzyme, resulting in a transition state analog that binds tightly to the active site, preventing the enzyme from catalyzing the conversion of glutamate and ammonia to glutamine. This inhibition leads to a decrease in glutamine levels and an accumulation of glutamate, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-4-(methylsulfonimidoyl)butanoic acid is unique due to its specific inhibitory action on glutamine synthetase and its structural similarity to methionine, which allows it to interact with biological systems in a distinct manner. Its ability to inhibit glutamine synthetase makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

61371-90-2

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

2-imino-4-(methylsulfonimidoyl)butanoic acid

InChI

InChI=1S/C5H10N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h6-7H,2-3H2,1H3,(H,8,9)

InChI Key

OWMVJXBSRLNHGM-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CCC(=N)C(=O)O

Origin of Product

United States

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